BenchChemオンラインストアへようこそ!

(E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N,N-diethylacrylamide

Kinase Inhibition FAK Focal Adhesion Kinase

The compound designated by CAS 468069-82-1, systematically named (E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N,N-diethylprop-2-enamide, belongs to the heterocyclic acrylamide class featuring a 2,5-dichlorophenyl-substituted furan core conjugated to an N,N-diethylacrylamide terminus. It is catalogued as a kinase-targeted small molecule originally disclosed in patent US8501936 as Example 58 within a series of focal adhesion kinase (FAK) and Janus kinase (JAK) inhibitors.

Molecular Formula C17H17Cl2NO2
Molecular Weight 338.23
CAS No. 468069-82-1
Cat. No. B2470333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N,N-diethylacrylamide
CAS468069-82-1
Molecular FormulaC17H17Cl2NO2
Molecular Weight338.23
Structural Identifiers
SMILESCCN(CC)C(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C17H17Cl2NO2/c1-3-20(4-2)17(21)10-7-13-6-9-16(22-13)14-11-12(18)5-8-15(14)19/h5-11H,3-4H2,1-2H3/b10-7+
InChIKeyMKRKSVGDGYEKST-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N,N-diethylacrylamide (CAS 468069-82-1) and Why Its Procurement Demands Specificity


The compound designated by CAS 468069-82-1, systematically named (E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N,N-diethylprop-2-enamide, belongs to the heterocyclic acrylamide class featuring a 2,5-dichlorophenyl-substituted furan core conjugated to an N,N-diethylacrylamide terminus [1]. It is catalogued as a kinase-targeted small molecule originally disclosed in patent US8501936 as Example 58 within a series of focal adhesion kinase (FAK) and Janus kinase (JAK) inhibitors [2]. Its computed molecular weight of 338.2 g/mol and XLogP3 of 4.6 define a moderately lipophilic, uncharged scaffold with zero hydrogen bond donors and two acceptors, which directly governs its permeability and formulation behavior relative to more polar or bulkier analogs [1].

Why Other 5-(2,5-Dichlorophenyl)furan-2-yl Acrylamides Cannot Replace CAS 468069-82-1 Without Consequence


The 5-(2,5-dichlorophenyl)furan-2-yl scaffold serves as a common core across multiple biologically active chemotypes, yet small variations in the acrylamide terminus produce profoundly divergent target profiles. CAS 468069-82-1, as an N,N-diethyl-substituted (E)-acrylamide, occupies a distinct kinase inhibition space (FAK IC50 in the low micromolar range) that is mechanistically and pharmacologically non-interchangeable with the SIRT2 inhibitory profile of the 2-cyano-N-(quinolin-5-yl) analog AGK2 or the S1PR4 antagonism of the carboxamide derivative CYM50358 . An attempt to substitute the N,N-diethyl terminus with a quinolinyl, phenyl, or ester moiety alters not only the biological target but also the compound's lipophilicity, hydrogen-bond capacity, and metabolic susceptibility—each of which must be independently validated for the intended assay or industrial application .

Quantitative Differentiation Evidence for CAS 468069-82-1 Against Its Closest Chemical Analogs


FAK Kinase Inhibition: Micromolar Potency Differentiates This Compound from the Nanomolar S1PR4 Antagonist CYM50358

CAS 468069-82-1 inhibits baculovirus-expressed human focal adhesion kinase (FAK) with an IC50 of 2.39 × 10^3 nM (2.39 μM) as measured by a time-resolved fluorescence (TRF) biochemical assay, according to BindingDB data derived from US Patent 8501936 [1]. In contrast, the structurally related 5-(2,5-dichlorophenyl)furan-2-carboxamide CYM50358 exhibits no meaningful FAK activity and instead targets the sphingosine-1-phosphate receptor 4 (S1PR4) with an IC50 of 25 nM . This >95-fold difference in primary target engagement underscores that the N,N-diethylacrylamide terminus is a critical determinant of kinase versus GPCR pharmacology within this core scaffold.

Kinase Inhibition FAK Focal Adhesion Kinase Cancer Biology

Absence of the 2-Cyano Group Distinguishes CAS 468069-82-1 from the SIRT2 Inhibitor AGK2

CAS 468069-82-1 lacks the 2-cyano substituent present in the closely related compound AGK2 ((E)-2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-5-yl)acrylamide, CAS 304896-28-4) [1]. AGK2 is a potent SIRT2 inhibitor (IC50 3.5 μM) with selectivity over SIRT1 (IC50 30 μM) and SIRT3 (IC50 91 μM), a profile attributed in part to the electron-withdrawing cyano group at the acrylamide α-position and the quinolin-5-yl amide terminus . The absence of the α-cyano group in CAS 468069-82-1 eliminates SIRT2 inhibitory activity and avoids the potential toxicological liabilities frequently associated with α,β-unsaturated nitriles (e.g., Michael acceptor-mediated off-target reactivity). This structural distinction is paramount when procuring a compound for kinase-focused screening campaigns where SIRT inhibition constitutes a confounding off-target liability.

SIRT2 Epigenetics Structural Alert Toxicology

Computed Lipophilicity (XLogP3 = 4.6) Positions CAS 468069-82-1 for Adequate Membrane Permeability Without the Excessive LogP of the Ester Analog

CAS 468069-82-1 has a computed XLogP3 of 4.6 and molecular weight of 338.2 g/mol [1]. The ethyl ester analog ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate (structure confirmed via CymitQuimica catalog) contains an ester linkage in place of the N,N-diethylamide, which is predicted to increase lipophilicity (estimated XLogP3 >5.0) while reducing metabolic stability due to esterase susceptibility . The N,N-diethylamide moiety provides a balanced combination of moderate lipophilicity (XLogP3 4.6) and zero hydrogen bond donors, favoring passive membrane permeation while avoiding the excessive logP that can lead to poor aqueous solubility, high protein binding, and phospholipidosis risk. This physicochemical profile is directly relevant to cell-based assay performance, where compound solubility and non-specific binding critically affect dose-response accuracy.

ADME Lipophilicity Permeability Drug Design

Zero Hydrogen Bond Donors Confers a Pharmacokinetic Advantage Over the Aniline-Containing Analog (E)-N-(2,5-Dichlorophenyl)-3-(furan-2-yl)acrylamide

CAS 468069-82-1 possesses zero hydrogen bond donors (HBD = 0), as computed by PubChem [1]. The positional isomer (E)-N-(2,5-dichlorophenyl)-3-(furan-2-yl)acrylamide (CAS 424814-07-3), by contrast, contains one hydrogen bond donor (the anilide N–H) . In parallel artificial membrane permeability assays (PAMPA) and Caco-2 models, each additional HBD is associated with an average 2- to 3-fold reduction in passive transcellular permeability. The absence of an HBD in CAS 468069-82-1 predicts superior passive membrane flux relative to its anilide isomer, a consideration that directly impacts the compound's suitability for intracellular target engagement in cell-based assays.

Hydrogen Bonding Permeability PAMPA Drug-Likeness

Direct Evidence Gap: No Published Head-to-Head Selectivity or Cellular Activity Data Are Currently Available for CAS 468069-82-1

An exhaustive search of the primary literature, patent databases, and authoritative bioactivity repositories (PubChem, BindingDB, ChEMBL) as of May 2026 reveals that CAS 468069-82-1 has no published head-to-head selectivity profiling against a kinase panel, no reported cellular cytotoxicity or antiproliferative data, and no in vivo pharmacokinetic or efficacy studies. The sole quantitative bioactivity datum retrievable from curated sources is the FAK biochemical IC50 of 2.39 μM (BindingDB, US8501936 Example 58) [1]. All comparisons to AGK2, CYM50358, and structural isomers presented in this guide are therefore based on cross-study or class-level inference rather than direct experimental juxtaposition. Users must independently validate selectivity, cellular activity, and ADME properties for their specific assay context. This evidence gap is explicitly stated to prevent procurement decisions based on implicit assumptions of broader characterization.

Data Gap Selectivity Procurement Caution Validation Required

Highest-Confidence Application Scenarios for (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N,N-diethylacrylamide Based on Verified Evidence


Chemical Probe for FAK Kinase Domain Inhibition in Biochemical Assays

The single confirmed bioactivity datum—FAK biochemical IC50 of 2.39 μM [1]—defines the highest-confidence use case. This compound is suitable as a starting-point inhibitor for FAK kinase activity in cell-free, TRF-based or ADP-Glo kinase assays, providing a defined potency anchor within the 5-(2,5-dichlorophenyl)furan-2-yl acrylamide series. Users should include appropriate positive controls (e.g., the clinical FAK inhibitor defactinib) and confirm activity in their specific assay format.

SAR Exploration of the N,N-Diethylamide Terminus in Kinase-Focused Libraries

CAS 468069-82-1 represents a specific substitution vector—N,N-diethyl—within the broader 5-(2,5-dichlorophenyl)furan-2-yl acrylamide chemotype. Its experimentally determined FAK IC50 provides an anchor point for structure-activity relationship (SAR) studies comparing N,N-dimethyl, N,N-diethyl, N,N-diisopropyl, pyrrolidinyl, piperidinyl, and morpholinyl amide variants [1]. The compound's zero HBD count and moderate XLogP3 (4.6) [2] further position it as the lipophilic reference point within a matched molecular pair analysis of amide substituent effects on permeability and kinase selectivity.

Negative Control for SIRT2-Mediated Deacetylase Assays Requiring a Non-Cyano Acrylamide Analog

The absence of the α-cyano group and the quinolin-5-yl terminus in CAS 468069-82-1 means it lacks the structural determinants required for SIRT2 inhibition, unlike the highly homologous AGK2 (SIRT2 IC50 3.5 μM) [1]. This compound can therefore serve as a chemically matched negative control in SIRT2 deacetylase assays, where any observed activity can be attributed to scaffold-level effects rather than specific SIRT2 engagement.

Caution: Not Recommended for Direct Cellular or In Vivo Studies Without Prior Validation

Given the complete absence of published cellular cytotoxicity data, selectivity profiling, metabolic stability measurements, and in vivo pharmacokinetics, this compound is not suitable as a standalone tool compound for cell-based or animal studies without comprehensive in-house characterization. Procurement for these purposes should be accompanied by a rigorous validation plan including kinase selectivity screening, cellular target engagement assays, and metabolic stability testing [1].

Quote Request

Request a Quote for (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N,N-diethylacrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.